![molecular formula C24H16N4OS B6120065 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. In the field of material science, it has been suggested that its electroluminescent properties are due to its ability to transfer energy to the emitting center.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile are not fully understood. However, it has been suggested that it may have toxic effects on some organs, including the liver and kidneys. Therefore, further studies are needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile is its potential applications in various fields, including medicine and material science. However, one of the limitations is its toxicity, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile. One direction is to further study its mechanism of action to better understand its anti-cancer properties. Another direction is to study its potential applications in other fields, such as energy storage and conversion. Finally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-aminobenzimidazole with 2-chloroacetaldehyde to form 2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide. The second step involves the reaction of 2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide with 2-furancarboxaldehyde to form 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)thiazole. The final step involves the reaction of 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)thiazole with phenylacetonitrile to form 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile has been studied for its potential applications in various fields. In the field of medicine, it has been studied for its anti-cancer properties. In a study conducted by Zhang et al. (2017), it was found that 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile inhibited the growth of cancer cells in vitro and in vivo. In the field of material science, it has been studied for its potential applications in organic light-emitting diodes (OLEDs). In a study conducted by Kim et al. (2017), it was found that 2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile exhibited excellent electroluminescent properties and could be used as a blue emitter in OLEDs.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4OS/c25-14-18-17(22-11-6-12-29-22)13-21(16-7-2-1-3-8-16)28-24(18)30-15-23-26-19-9-4-5-10-20(19)27-23/h1-13H,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJAPEHVHXTLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.